Equipotent Pan-ErbB Inhibition vs. Targeted Profile of Gefitinib and Lapatinib
Sapitinib (AZD8931) is an equipotent inhibitor of EGFR, HER2, and HER3, a key differentiating feature from the comparator compounds gefitinib and lapatinib. In cell-free autophosphorylation assays, Sapitinib inhibited EGFR, HER2, and HER3 with IC50 values of 4 nM, 3 nM, and 4 nM, respectively, demonstrating a pan-ErbB inhibition profile [1]. In stark contrast, gefitinib is a highly selective EGFR inhibitor (IC50 = 27 nM for EGFR; inactive against HER2 at >10 μM) and lapatinib is a dual EGFR/HER2 inhibitor (IC50 = 10 nM and 9 nM, respectively) with negligible activity against HER3 [2].
| Evidence Dimension | Biochemical potency and target selectivity (IC50) |
|---|---|
| Target Compound Data | EGFR = 4 nM, HER2 = 3 nM, HER3 = 4 nM |
| Comparator Or Baseline | Gefitinib (EGFR = 27 nM, HER2 > 10,000 nM, HER3 = inactive). Lapatinib (EGFR = 10 nM, HER2 = 9 nM, HER3 = inactive). |
| Quantified Difference | Sapitinib is equipotent across all three targets, whereas gefitinib is ~7x less potent on its primary target (EGFR) and has no HER2/HER3 activity. Lapatinib is ~2-3x less potent on EGFR/HER2 and has no HER3 activity. |
| Conditions | Cell-free kinase autophosphorylation assays. |
Why This Matters
For researchers investigating the role of HER3 or requiring complete ErbB pathway blockade, substituting Sapitinib with gefitinib or lapatinib will fail to inhibit HER3, a critical driver of resistance, rendering the experiment invalid.
- [1] Barlaam B, et al. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors. ACS Med Chem Lett. 2013 Jul 9;4(8):742-6. PMID: 24900741. View Source
- [2] Hickinson DM, Klinowska T, Speake G, et al. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer. Clin Cancer Res. 2010 Feb 15;16(4):1159-69. PMID: 20145185. View Source
